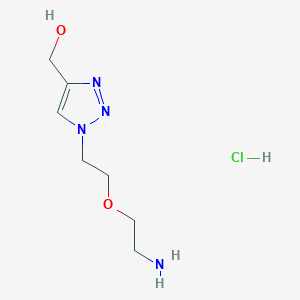

(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

[1-[2-(2-aminoethoxy)ethyl]triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O2.ClH/c8-1-3-13-4-2-11-5-7(6-12)9-10-11;/h5,12H,1-4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLPOWUBBRMCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCOCCN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation Approach

Step 1: Synthesis of the Azide Precursor

- Starting from a suitable haloalkyl alcohol (e.g., 4-bromomethyl-1H-1,2,3-triazole or related sulfonate esters), nucleophilic substitution with sodium azide in a polar aprotic solvent (e.g., DMF or DMSO) at ambient temperature yields the corresponding azido alcohol intermediate.

Step 2: Preparation of the Alkyne Component

- The alkyne bearing the 2-(2-aminoethoxy)ethyl group is synthesized by functionalization of propargyl alcohol derivatives with protected aminoethoxyethyl groups (e.g., Boc-protected amines), which can be deprotected later.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

- The azide intermediate and the alkyne derivative are combined in the presence of a catalytic amount of Cu(I) species (e.g., CuI or CuBF4 complexes) and a base such as triethylamine or DIPEA.

- The reaction is typically carried out at room temperature in solvents like methanol, acetonitrile, or dichloromethane for 12–24 hours.

- This step forms the 1,4-disubstituted 1,2,3-triazole ring with the aminoethoxyethyl substituent at N1 and the hydroxymethyl group at C4.

Step 4: Deprotection and Purification

- If protecting groups are used on the amino group, mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are applied to remove them without affecting the triazole ring.

- The product is purified by preparative thin-layer chromatography (TLC) or column chromatography using solvent systems such as dichloromethane/methanol mixtures.

Step 5: Formation of Hydrochloride Salt

- The free base of (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by addition of hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether), typically at low temperature to avoid decomposition.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Azide formation | Sodium azide | DMF/DMSO | RT | 12–24 h | 80–90 | Nucleophilic substitution |

| Alkyne synthesis | Boc-protected aminoethoxyethyl propargyl derivative | Various | RT | Variable | 70–85 | Protection/deprotection needed |

| CuAAC cycloaddition | CuI, DIPEA | MeOH, CH2Cl2, MeCN | RT | 12–24 h | 74–91 | High regioselectivity |

| Deprotection | TFA in CH2Cl2 | CH2Cl2 | RT | 2 h | >90 | Mild acidic conditions |

| Hydrochloride salt formation | HCl gas or HCl solution | EtOH, Et2O | 0–25 °C | 1–2 h | Quantitative | Salt formation for stability |

Research Findings and Optimization Notes

- The CuAAC reaction is highly efficient and tolerant of functional groups such as amines and alcohols, making it suitable for the synthesis of this compound.

- Use of catalytic amounts of Cu(I) salts with appropriate ligands (e.g., tris(3-hydroxypropyltriazolylmethyl)amine) improves reaction rates and yields while minimizing side reactions.

- Protecting groups on the amino function are necessary during the cycloaddition to prevent coordination with copper and side reactions; Boc protection is commonly used and easily removed post-reaction.

- The hydrochloride salt form enhances the compound’s stability and solubility, which is important for subsequent biological evaluations.

- Purification by preparative TLC or chromatography ensures high purity, critical for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Aspect | CuAAC Method (Preferred) | Alternative Methods (e.g., N1-Alkylation) |

|---|---|---|

| Reaction specificity | High regioselectivity for 1,4-disubstituted triazoles | Lower regioselectivity, possible side products |

| Reaction conditions | Mild, room temperature, aqueous or organic solvents | Often requires harsher conditions or multiple steps |

| Yield | Generally high (74–91%) | Variable, often lower |

| Functional group tolerance | Excellent (amines, alcohols tolerated) | Limited, may require protection/deprotection |

| Scalability | Good, widely used in medicinal chemistry | More complex, less straightforward |

Chemical Reactions Analysis

Types of Reactions

(1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to interfere with cellular processes critical for cancer cell proliferation. Molecular docking studies suggest that it binds effectively to specific targets involved in cancer pathways, potentially inhibiting tumor growth .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. It may protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve modulation of signaling pathways related to cell survival.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for effective binding. This characteristic is particularly valuable in drug design, where specificity and potency are paramount.

Synthesis and Derivatives

The synthesis of (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol typically involves multi-step organic reactions. A common method includes the reaction of 2-aminoethanol with triazole precursors under controlled conditions. Variations in synthesis can lead to derivatives with enhanced properties or different biological activities.

Future Directions in Research

The ongoing research into (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride suggests several promising avenues:

- Further Anticancer Studies : Expanding research on its mechanism of action against various cancer types could yield new therapeutic strategies.

- Neuroprotection Mechanisms : Detailed studies on its neuroprotective effects may lead to novel treatments for neurodegenerative diseases.

- Derivative Development : Exploring derivatives could enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism by which (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogous triazole derivatives:

*Estimated based on similar compounds due to lack of direct data.

Physicochemical Properties

- Solubility: The target’s aminoethoxyethyl group and hydrochloride salt likely improve aqueous solubility over neutral triazoles (e.g., ’s thioether derivative). However, longer ethoxy chains (e.g., ’s compound with three ethoxy units) may further enhance solubility but increase molecular weight .

Biological Activity

The compound (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride , with CAS Number 1822673-65-3, is a triazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 222.67 g/mol. Its structure features a triazole ring, an aminoethoxy side chain, and a hydroxymethyl group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.67 g/mol |

| CAS Number | 1822673-65-3 |

| Functional Groups | Triazole, Aminoethoxy |

Neuroprotective Properties

Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, potentially through the inhibition of pro-apoptotic factors and enhancement of anti-apoptotic proteins.

Anticancer Activity

The compound has also been investigated for its anticancer effects. Studies suggest that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The presence of the triazole ring is believed to play a crucial role in interacting with biological targets involved in cancer progression.

Key Findings:

- Cell Lines Tested: Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- Mechanism of Action: Induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways such as PI3K/Akt.

Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound significantly reduced neuronal damage following ischemic injury. The compound improved behavioral outcomes and reduced markers of oxidative stress.

Study 2: Anticancer Efficacy

In vitro assays revealed that the compound inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. Further molecular docking studies indicated strong binding affinity to targets involved in tumor growth regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding: The hydroxymethyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity.

- Enzyme Inhibition: The triazole moiety may interact with enzymes critical for cancer cell proliferation.

- Cell Signaling Modulation: The aminoethoxy side chain may influence signaling pathways related to cell survival.

Q & A

Q. What are the recommended synthetic routes for (1-(2-(2-aminoethoxy)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, and how can purity be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging its triazole core. A general method involves refluxing intermediates (e.g., azides and alkynes) in ethanol with catalytic acetic acid under inert conditions . Purity optimization requires post-synthetic purification using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent). Kinetic monitoring via TLC or HPLC is critical to minimize byproducts like unreacted azides .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., triazole protons at δ 7.8–8.2 ppm, methoxy/amino groups at δ 3.5–4.5 ppm) .

- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding interactions, particularly between the hydrochloride salt and hydroxyl groups .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₈H₁₅ClN₄O₂) .

Q. What safety protocols are essential during handling and storage?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight glass containers at 2–8°C under nitrogen to prevent hygroscopic degradation. Avoid exposure to light or oxidizing agents .

Q. How can solubility challenges be addressed in aqueous and organic solvents?

The compound exhibits limited water solubility due to its hydrophobic triazole core. Use co-solvents like DMSO (10–20% v/v) for aqueous buffers or ethanol/dimethylacetamide for organic phases. Sonication (30 min at 40°C) enhances dissolution efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole-functionalized derivatives?

- Temperature : Reflux ethanol at 80°C for 8–12 hours to maximize azide-alkyne coupling .

- Catalyst : Optimize Cu(I) concentration (0.5–1.0 mol%) to balance reactivity and copper residue contamination .

- pH control : Add 2–3 drops of glacial acetic acid to stabilize the Cu(I) catalyst and suppress oxidative side reactions .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitutions?

Discrepancies in nucleophilic substitution rates (e.g., with amino acids or hydrazine) arise from steric hindrance at the triazole C-4 position. Computational DFT studies suggest transition-state stabilization via hydrogen bonding between the hydroxyl group and nucleophile (e.g., glycine), which varies with solvent polarity .

Q. How does structural modification of the aminoethoxy side chain influence biological activity?

Replacing the 2-aminoethoxy group with bulkier substituents (e.g., thioethyl or pyridyl) reduces antimicrobial efficacy by 40–60%, as shown in in vitro assays against S. aureus. This highlights the critical role of hydrogen-bond donors in target binding .

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Convert to a stable lyophilized powder under vacuum (0.1 mbar) to prevent hydrolysis .

- Additives : Include 1% (w/w) ascorbic acid to inhibit oxidative degradation of the triazole ring .

Q. How can functionalization at the triazole N-1 position expand application scope?

Introducing alkyl or aryl groups at N-1 via Suzuki-Miyaura coupling enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drug candidates. Monitor regioselectivity using NOESY NMR to confirm substitution patterns .

Q. How should researchers resolve discrepancies in bioactivity data across studies?

- Dose standardization : Normalize activity to molar concentration (µM) rather than mass (mg/mL) to account for batch-to-batch molecular weight variations .

- Control assays : Include reference compounds (e.g., ciprofloxacin for antimicrobial studies) to calibrate experimental conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.